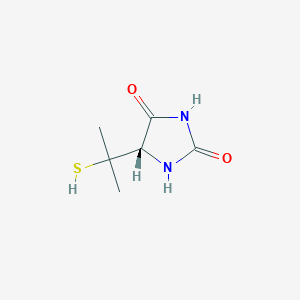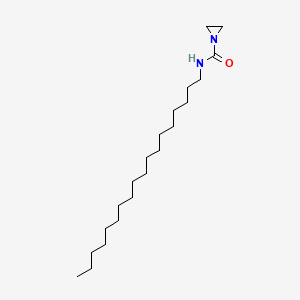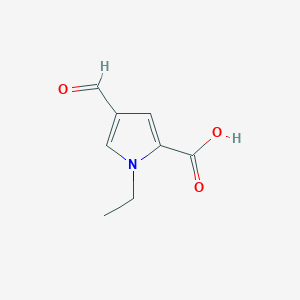
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide is a compound of interest in various fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an oxazolidine ring, a carboxamide group, and a methylsulfinylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the acylation of the oxazolidine intermediate with an acetylating agent such as acetic anhydride or acetyl chloride.
Attachment of the methylsulfinylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable phenyl derivative is introduced to the oxazolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: Used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide involves its interaction with specific molecular targets. The oxazolidine ring and carboxamide group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity. The methylsulfinylphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-acetyl-N-(4-methylsulfonylphenyl)-1,3-oxazolidine-2-carboxamide
- N-acetyl-N-(4-methylthio phenyl)-1,3-oxazolidine-2-carboxamide
- N-acetyl-N-(4-methylphenyl)-1,3-oxazolidine-2-carboxamide
Uniqueness
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide is unique due to the presence of the methylsulfinyl group, which can undergo specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C13H16N2O4S |
|---|---|
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O4S/c1-9(16)15(13(17)12-14-7-8-19-12)10-3-5-11(6-4-10)20(2)18/h3-6,12,14H,7-8H2,1-2H3 |
Clave InChI |
MUEWSBGIKZHNGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)S(=O)C)C(=O)C2NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)

